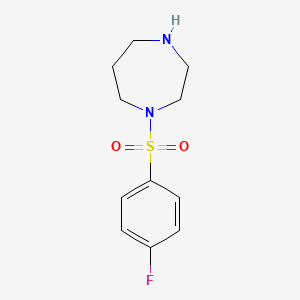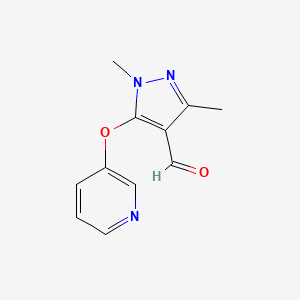
2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a tolyl group, an imidazole ring, a piperazine ring, and a chromen-4-one group. The tolyl group is a functional group related to toluene and is commonly found in the structure of diverse chemical compounds . The imidazole ring is a five-membered planar ring, which includes two nitrogen atoms that have nonadjacent positions. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms. Chromen-4-one is a chemical compound consisting of a benzopyran ring system with a ketone functional group on the 4-position.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The tolyl group is considered nonpolar and hydrophobic, and tolyl sulfonates are excellent leaving groups in nucleophilic substitutions . The imidazole ring can act as a base, while the piperazine ring can act as a bidentate ligand in coordination chemistry.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the tolyl group could make the compound relatively nonpolar and hydrophobic .Aplicaciones Científicas De Investigación
Antibacterial and Antioxidant Activities
Compounds with a chromene core have been synthesized and evaluated for their potential antibacterial and antioxidant activities. For example, derivatives of 4-hydroxy coumarin have shown significant activity against bacteria like Escherichia coli and Pseudomonas aeruginosa. Additionally, these compounds exhibited varying degrees of antioxidant activities, with some derivatives outperforming known antioxidants like trolox. This suggests a promising class of compounds for further exploration in antibacterial and antioxidant therapies (Al-ayed, 2011).
Antitumor Activity
Research on chromeno[4,3-b]pyridine derivatives, which share structural features with the compound of interest, revealed their potential in breast cancer treatment. Computational and docking studies highlighted specific derivatives with high activity against the MCF-7 breast cancer cell line. This indicates the role of such compounds in developing novel antitumor agents (Abd El Ghani, Elmorsy, Ibrahim, 2022).
Synthesis and Characterization
Various studies have focused on the synthesis of novel compounds incorporating the chromene and piperazine moieties, indicating a broad interest in their potential applications. These efforts include the synthesis of bis(chromenes) and derivatives that incorporate the piperazine unit, highlighting the versatility and potential pharmacological importance of these chemical structures (Mekky, Sanad, 2019).
Molecular Docking and ADME Analysis
The computational analysis of chromenopyridine derivatives for ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their binding affinities through molecular docking studies have paved the way for identifying compounds with potential anticancer activities. This computational approach helps in predicting the efficacy and pharmacokinetic properties of new compounds before proceeding to in-vivo or in-vitro testing (Abd El Ghani, Elmorsy, Ibrahim, 2022).
Propiedades
IUPAC Name |
2-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazine-1-carbonyl]chromen-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3.ClH/c1-17-6-8-18(9-7-17)28-11-10-25-24(28)27-14-12-26(13-15-27)23(30)22-16-20(29)19-4-2-3-5-21(19)31-22;/h2-11,16H,12-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFAULQAGPWQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2841247.png)
![Methyl 5-(((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2841248.png)


![2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2841253.png)




![N-{2-[(2-cyanophenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B2841260.png)
![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,2-dimethylpropanamide](/img/structure/B2841261.png)
![N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2841262.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2841263.png)
![5-chloro-N-methyl-6-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2841264.png)